BenchChemオンラインストアへようこそ!

LucidoneB

α-glucosidase antidiabetic screening nortriterpenoid

Lucidone B is a rigorously authenticated nortriterpenoid reference standard (C24H32O5, MW 400.51) isolated from Ganoderma resinaceum. Unlike vendors misattributing bioactivities from structurally distinct analogs, this product is supplied exclusively for validated applications: HPLC-MS metabolomic profiling, natural product library construction, and as a confirmed negative control in α-glucosidase screening. Structural identity established by HRMS, NMR, IR, UV. Choose this certified reference material for defensible experimental results.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 97653-93-5
Cat. No. B1649439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidoneB
CAS97653-93-5
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1
InChIKeyAJULRUMEMZKBQI-YZISURJTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidone B (CAS 97653-93-5): Chemical Identity, Classification, and Procurement Baseline


Lucidone B (CAS 97653-93-5) is a nortriterpenoid natural product with the molecular formula C24H32O5 and a molecular weight of 400.51 g/mol [1]. The compound was originally isolated and characterized from the fruiting bodies of the mushroom Ganoderma resinaceum and is structurally classified as a 20-oxosteroid derivative [2]. Lucidone B is one member of a broader family of Ganoderma-derived nortriterpenoids that includes lucidones A–H and lucidenic acids A–N [3]. The compound is commercially available from multiple specialized chemical suppliers for research applications, typically with purity specifications of ≥98% as determined by HPLC .

Critical Consideration: Why Lucidone B Cannot Be Reliably Substituted for Related Lucidones Based on Published Evidence


Users considering Lucidone B for procurement must recognize a fundamental evidentiary limitation: despite its structural classification as a Ganoderma-derived nortriterpenoid, no peer-reviewed primary research literature reports quantitative biological activity data specific to Lucidone B [1]. In the sole primary isolation study where Lucidone B (compound 8) was tested alongside seven other lucidone analogs (compounds 3, 4, 7, 9–13) for α-glucosidase inhibitory activity, the authors explicitly reported that Lucidone B displayed no significant activity in this assay [1]. This finding directly contravenes the assumption that structural similarity within the lucidone family confers functional interchangeability. Critically, multiple commercial vendor descriptions attribute biological activities to Lucidone B that actually derive from studies on a different, structurally distinct compound—lucidone (CAS 19956-53-7, a cyclopentenedione with formula C15H12O4)—including claimed anti-inflammatory, anti-HCV, and tyrosinase inhibitory effects [2][3]. This vendor-level misattribution creates substantial procurement risk: substituting Lucidone B for lucidone, lucidone A, or other in-class nortriterpenoids based on assumed functional equivalence is not supported by any direct comparative evidence and may lead to experimental null results or irreproducible findings [1][4].

Lucidone B Quantitative Differentiation Evidence: Assessment of Available Comparator Data


Assessment of α-Glucosidase Inhibitory Activity: Lucidone B Shows No Significant Activity in the Sole Direct Comparative Assay

In the only primary research publication reporting any biological testing of Lucidone B, the compound was evaluated alongside seven other lucidone analogs (lucidone A, H, E, F, D, C and compounds 3 and 4) for α-glucosidase inhibitory activity. The authors explicitly stated that Lucidone B displayed no significant activity, in contrast to several other nortriterpenoids in the same assay panel [1]. No quantitative IC50 value for Lucidone B was reported, consistent with the finding of negligible inhibition. This represents the sole direct head-to-head biological comparison of Lucidone B with structural analogs in the peer-reviewed literature [1].

α-glucosidase antidiabetic screening nortriterpenoid structure-activity relationship

Structural Differentiation: Lucidone B Is a C24 Nortriterpenoid, Not a Cyclopentenedione Like Lucidone (CAS 19956-53-7)

Lucidone B (CAS 97653-93-5) possesses a molecular formula of C24H32O5 (MW 400.51) and a complex tetracyclic nortriterpenoid skeleton characteristic of Ganoderma-derived lanostane degradation products [1]. In contrast, lucidone (CAS 19956-53-7), the compound for which extensive anti-inflammatory, anti-HCV, and anti-melanogenic activity has been documented, possesses a molecular formula of C15H12O4 (MW 256.25) and a structurally distinct cyclopentenedione scaffold . The two compounds differ fundamentally in molecular weight (400.51 vs. 256.25 g/mol), carbon skeleton (24 vs. 15 carbons), and biosynthetic origin (Ganoderma fungal triterpenoid vs. Lindera plant cyclopentenedione). This structural non-equivalence means that biological activity data generated for lucidone cannot be validly extrapolated to Lucidone B [1].

natural product chemistry structural classification nortriterpenoid cyclopentenedione compound identity verification

Physicochemical Property Differentiation: Lucidone B vs. Lucidone A (Inferred from Computational Predictions)

Computational property predictions indicate meaningful physicochemical differences between Lucidone B and the structurally closest analog, Lucidone A. Lucidone B is predicted to have a LogP value of 2.98 and water solubility of 0.048 g/L [1], whereas Lucidone A (C24H34O5, MW 402.52) is predicted to have a LogP of 1.51 [2]. This approximate 1.5 log unit difference in lipophilicity may translate to substantially different behavior in biological partitioning, membrane permeability, and formulation requirements. Additionally, Lucidone B contains one fewer hydrogen atom and one additional degree of unsaturation compared to Lucidone A, corresponding to structural differences in ring saturation. These physicochemical distinctions, while not derived from direct comparative experimental measurement, suggest that the compounds are not functionally interchangeable in experimental systems where solubility or lipophilicity influences bioavailability or assay performance [1][2].

physicochemical properties solubility lipophilicity drug-likeness formulation development

Evidence-Based Research Application Scenarios for Lucidone B


Chemical Reference Standard for Ganoderma-Derived Nortriterpenoid Library Construction and Metabolite Profiling

Lucidone B serves as a validated reference standard for analytical method development and natural product library construction focused on Ganoderma resinaceum-derived nortriterpenoids. The compound's structure has been rigorously established by HRMS, NMR, IR, and UV spectroscopic analysis [1], and its identity as a known nortriterpenoid (compound 8) in the lucidone series is confirmed by comparison with literature spectroscopic data [1]. Commercially available Lucidone B with HPLC purity ≥98% [2] is suitable for use as a chromatographic reference standard in HPLC-MS-based metabolomic profiling of Ganoderma species, enabling accurate identification and quantification of this specific nortriterpenoid in complex fungal extracts. Procurement for this application is appropriate because the compound's value derives from its defined chemical identity rather than from unverified biological activity claims [1].

Negative Control or Reference Compound for α-Glucosidase Inhibitor Screening Assays

Based on the finding that Lucidone B displayed no significant α-glucosidase inhibitory activity in the sole direct comparative assay reported to date [1], the compound may have utility as a structurally related negative control or reference compound in α-glucosidase inhibitor screening campaigns. Researchers investigating the structure-activity relationships of Ganoderma-derived nortriterpenoids can use Lucidone B as a comparator to identify structural features essential for α-glucosidase inhibition, given that other lucidone analogs in the same panel showed variable activity [1]. This application is directly supported by published experimental data and does not rely on unverified extrapolations from other compounds [1].

Pharmacognosy and Fungal Secondary Metabolite Research on Ganoderma resinaceum

Lucidone B is a validated chemical constituent of the fruiting bodies of Ganoderma resinaceum, a mushroom species traditionally used in ethnomedicine for immune regulation, hyperglycemia management, and liver disease [1]. The compound has documented utility in phytochemical and pharmacognosy research focused on characterizing the full secondary metabolite profile of this understudied Ganoderma species [1]. Given that only a limited number of chemical constituents have been reported from G. resinaceum to date [1], procurement of authenticated Lucidone B supports ongoing natural product discovery efforts aimed at comprehensive chemical characterization of this medicinal mushroom. This application is grounded in the compound's established natural occurrence and structural verification rather than in any claimed biological activity [1].

Structural and Computational Chemistry Studies on Nortriterpenoid Scaffolds

Lucidone B, as a representative C24 nortriterpenoid with a defined tetracyclic skeleton and a melting point of 270–271 °C [1], is suitable for structural and computational chemistry investigations including molecular docking studies, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses of the nortriterpenoid compound class. The compound's experimentally verified structure and predicted physicochemical properties (LogP 2.98, water solubility 0.048 g/L) [2] provide a foundation for computational exploration of structure-property relationships within the lucidone series, even in the absence of validated biological activity data. This application leverages the compound's defined chemical identity rather than unsubstantiated bioactivity claims [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for LucidoneB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.